molecular formula C26H30O7 B1585377 Kushenol N CAS No. 102490-65-3

Kushenol N

Cat. No.: B1585377
CAS No.: 102490-65-3
M. Wt: 454.5 g/mol
InChI Key: QKEDJCCCNZWOBS-UHFFFAOYSA-N
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Description

Kushenol N is a prenylated flavonoid that can be isolated from the root of Sophora flavescens . It has anti-allergic and vasorelaxation activities .


Molecular Structure Analysis

The molecular formula of this compound is C26H30O7 . Its molecular weight is 454.51 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that this compound is a part of a group of flavonoids that have a variety of biological activities .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 454.51 and its molecular formula is C26H30O7 . Additional physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Antioxidative and Anti-inflammatory Activities

Kushenol N, derived from Sophora flavescens, exhibits significant antioxidative and anti-inflammatory properties. This is evident in its ability to suppress inflammatory mediators such as nitric oxide, PGE2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide-stimulated RAW264.7 macrophages. This compound also upregulates the expression of HO-1 and its activities, with the upregulation of Nrf2 transcription activities being responsible for the increased expression and activity of HO-1 in LPS-stimulated RAW264.7 macrophages. In HaCaT cells, this compound prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system, including glutathione, superoxide dismutase, and catalase, which prevent reactive oxygen species production from tert-butyl hydroperoxide-induced oxidative stress. The activation of Nrf2 and Akt in the PI3K-Akt signaling pathway by this compound is responsible for its anti-oxidative stress activity in HaCaT cells (Cho et al., 2020).

Vasorelaxation Activity

This compound is identified as a key compound responsible for vasorelaxation activity in porcine coronary arteries. It has been isolated from the methanol extract from the roots of Sophora flavescens and is known to induce relaxation of coronary arteries significantly, suggesting its potential therapeutic application in cardiovascular diseases (Kim et al., 2013).

Antiallergic Properties

This compound demonstrates significant antiallergic properties. It has been shown to inhibit the release of beta-hexosaminidase from cultured RBL-2H3 cells, indicating its potential as a therapeutic agent in allergic reactions and related conditions (Quan et al., 2008).

Safety and Hazards

When handling Kushenol N, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEDJCCCNZWOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327597
Record name NSC668937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102490-65-3
Record name NSC668937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Kushenol N?

A1: this compound, a prenylated flavonoid, has demonstrated promising biological activities in several studies:

  • Vasorelaxation: [, ] this compound exhibits potent vasorelaxant effects in porcine coronary arteries, suggesting potential benefits for cardiovascular health. [] Research indicates that this compound and 5-methylsophoraflavanone B could be considered active markers in Sophora flavescens extract for vasorelaxation activity.
  • Anti-allergic Activity: [] this compound significantly inhibits the release of beta-hexosaminidase from cultured RBL-2H3 cells, indicating potential for managing allergic reactions. []
  • Sodium-dependent Glucose Cotransporter 2 (SGLT2) Inhibition: [] this compound demonstrates inhibitory activity against SGLT2, suggesting potential as a therapeutic agent for type 2 diabetes by regulating blood glucose levels. []
  • Estrogen Receptor Alpha (ER-α) Antagonism: [] Computational studies suggest this compound may act as an antagonist of ER-α, indicating potential for developing novel breast cancer therapies. []

Q2: What is the structure of this compound?

A2: While a detailed spectroscopic characterization is not provided in the provided research articles, this compound's structure is described as a prenylated flavonoid. It is often found alongside other prenylated flavonoids like kurarinone and sophoraflavanone G in Sophora flavescens root extracts. []

Q3: What is the structure-activity relationship (SAR) of this compound and related compounds?

A3: Although specific SAR studies focusing on this compound are not detailed in the provided research, it's important to note that prenylated flavonoids, as a class of compounds, often display a relationship between their structure and biological activity. [, , ] The presence and position of prenyl groups on the flavonoid core structure can significantly influence their interactions with biological targets, ultimately impacting their potency and selectivity for different activities. Further research is needed to elucidate the precise SAR of this compound.

Q4: What are the potential applications of this compound in drug discovery?

A4: Based on the reported research, this compound holds promise for development into therapeutic agents targeting various diseases:

  • Cardiovascular Diseases: Its vasorelaxant properties suggest potential for addressing hypertension and other cardiovascular conditions. []
  • Allergies: The anti-allergic activity of this compound highlights its potential for managing allergic responses and related disorders. []
  • Type 2 Diabetes: Its SGLT2 inhibitory activity suggests potential for regulating blood glucose levels in diabetic patients. []
  • Breast Cancer: Computational studies point towards this compound's potential as an ER-α antagonist, opening avenues for developing novel breast cancer treatments. []

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